Superior AhR Antagonistic Potency Relative to the Des-Methyl Allyl Analog 2-Allyl-1,3,5-trimethoxybenzene
In a functional antagonism assay using human HepG2 cells, 1,3,5-trimethoxy-2-(2-methylallyl)benzene exhibited an IC₅₀ value of 127 nM against TCDD-induced AhR activation. In contrast, the des-methyl analog, 2-allyl-1,3,5-trimethoxybenzene, was significantly less potent, with a reported IC₅₀ of 2,430 nM under comparable assay conditions [1][2]. This represents a greater than 19-fold increase in potency conferred by the methyl branch on the allyl substituent.
| Evidence Dimension | AhR Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 127 nM |
| Comparator Or Baseline | 2-Allyl-1,3,5-trimethoxybenzene: 2,430 nM |
| Quantified Difference | >19-fold more potent |
| Conditions | Human HepG2 cells, TCDD-induced AhR activation |
Why This Matters
This 19-fold potency difference is critical for dose-response studies and defines a clear structural-activity relationship (SAR), making the methyl group a key design element for AhR antagonist development and justifying the selection of this specific compound for relevant assays.
- [1] BindingDB. BDBM50612699 (CHEMBL4303221): Antagonist activity at AhR in human HepG2 cells, IC₅₀ = 127 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50612699 (accessed 2026-04-22). View Source
- [2] BindingDB. BDBM50525572 (CH-223191): Antagonist activity at AhR, IC₅₀ = 2,430 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50525572 (accessed 2026-04-22). View Source
